4-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine
Description
4-(4-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a piperazine-sulfonyl-methylpyrazole moiety at position 4 and a 1,2,4-triazole group at position 5. The compound’s structural complexity arises from its dual heterocyclic substituents, which are critical for modulating physicochemical properties and biological activity. The sulfonyl-piperazine linkage and methylpyrazole group enhance solubility and metabolic stability, while the triazole moiety may contribute to hydrogen-bonding interactions in biological targets .
Properties
IUPAC Name |
4-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N9O2S/c1-20-8-12(7-18-20)26(24,25)22-4-2-21(3-5-22)13-6-14(17-10-16-13)23-11-15-9-19-23/h6-11H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKORCGMXMJUXBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N9O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Cellular Effects
4-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine has been observed to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 4-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
It is known to interact with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels.
Biological Activity
4-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and pharmacological evaluations of this compound, drawing from diverse research findings.
The molecular formula of the compound is with a molecular weight of 375.41 g/mol. Its structure features a pyrimidine core substituted with a piperazine moiety and pyrazole-sulfonyl group, which are crucial for its biological activity.
| Property | Details |
|---|---|
| CAS Number | 1795297-26-5 |
| Molecular Formula | C14H17N9O2S |
| Molecular Weight | 375.41 g/mol |
Antimicrobial Activity
Research has indicated that compounds similar to 4-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown promising antibacterial and antiviral activities. A study highlighted that certain piperazine derivatives demonstrated effective inhibition against Mycobacterium tuberculosis with IC50 values ranging from 2.03 μM to 7.05 μM .
Anxiolytic Effects
In related studies, piperazine derivatives have been evaluated for their anxiolytic effects. For example, a compound structurally related to the target compound exhibited anxiolytic-like activity through modulation of the benzodiazepine and nicotinic pathways . This suggests that the target compound may also possess similar anxiolytic properties.
The biological mechanisms underlying the activity of this compound may involve interactions with neurotransmitter systems and potential inhibition of specific enzymes or receptors. The presence of the triazole moiety is known to enhance bioactivity through various pathways, including the modulation of serotonin receptors .
Study 1: Antitubercular Activity
A recent investigation into structurally related compounds demonstrated that certain derivatives effectively targeted Mycobacterium tuberculosis, highlighting their potential as antitubercular agents. The study employed both in vitro assays and molecular docking studies to elucidate binding affinities and mechanisms .
Study 2: Anxiolytic Evaluation
Another study focused on evaluating the anxiolytic effects of a piperazine derivative through behavioral tests in animal models. The results indicated significant improvements in anxiety-related behaviors, supporting the hypothesis that such compounds could be developed for therapeutic use in anxiety disorders .
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of pyrimidine and triazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines and prostaglandins, making them potential candidates for treating inflammatory diseases . The specific compound has been evaluated for its efficacy against carrageenan-induced edema in animal models, demonstrating promising anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac .
Antitumor Properties
Compounds containing the pyrimidine and triazole moieties have been investigated for their antitumor activities. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation. For example, derivatives similar to the target compound have shown effectiveness in inhibiting tumor growth in vitro and in vivo by interfering with cancer cell signaling pathways .
Antimicrobial Activity
The presence of the pyrazole and triazole groups contributes to the antimicrobial properties of these compounds. Studies have demonstrated that certain derivatives can inhibit the growth of various bacterial strains and fungi, suggesting potential applications as antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of compounds like 4-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine). Modifications to the piperazine or triazole rings can significantly influence biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Methyl substitution on pyrazole | Increases anti-inflammatory potency |
| Alteration of sulfonamide group | Affects solubility and absorption |
| Variations in triazole substituents | Modulates antimicrobial spectrum |
Case Studies
Several studies illustrate the potential applications of this compound:
Case Study 1: Anti-inflammatory Screening
In a pharmacological evaluation involving various synthesized derivatives, it was found that certain compounds exhibited LD50 values significantly higher than traditional NSAIDs while maintaining effective anti-inflammatory action . This suggests a favorable safety profile for further development.
Case Study 2: Antitumor Activity Assessment
A series of experiments tested the compound's ability to inhibit cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated a dose-dependent inhibition of cell proliferation, supporting its potential as an antitumor agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related pyrimidine derivatives, emphasizing substituent variations and inferred properties:
Table 1: Structural and Physicochemical Comparison
*Hypothetical calculations based on structural analysis.
Key Findings:
Substituent Impact on Lipophilicity: The trifluoromethyl group in BJ05054 increases lipophilicity (logP ~3.2 estimated), favoring membrane permeability compared to the target compound’s methylpyrazole (logP ~2.5 estimated) .
Metabolic Stability :
- Methylpyrazole in the target compound reduces oxidative metabolism risks compared to BJ05054’s benzenesulfonyl group, which may undergo cytochrome P450-mediated modifications .
Synthetic Accessibility :
- highlights isomerization challenges in pyrazolotriazolopyrimidines, suggesting that the target compound’s regioselective synthesis requires precise control to avoid byproducts .
Research Implications
While direct biological data for the target compound are absent in the evidence, structural analogs suggest its utility in drug discovery. Future studies should prioritize:
- Kinase Profiling : Testing against kinases like PDGFR or VEGFR, given the prevalence of piperazine-sulfonyl motifs in kinase inhibitors .
- ADME Studies : Evaluating oral bioavailability and metabolic pathways, leveraging the methylpyrazole’s stability advantages .
- Crystallographic Analysis : Using SHELXL () to resolve its 3D structure and optimize substituent geometry for target binding .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine?
- Answer: Synthesis typically involves multi-step reactions, including:
- Step 1: Coupling of sulfonyl chloride derivatives (e.g., 1-methyl-1H-pyrazole-4-sulfonyl chloride) with piperazine under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2: Nucleophilic substitution at the 4-position of the pyrimidine core using pre-functionalized piperazine intermediates .
- Step 3: Introduction of the 1,2,4-triazole moiety via Huisgen cycloaddition or palladium-catalyzed cross-coupling .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) ensure >95% purity .
Q. How can researchers validate the structural integrity and purity of this compound?
- Answer: A combination of analytical techniques is required:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions (e.g., piperazine sulfonamide protons at δ 2.8–3.5 ppm; triazole protons at δ 8.1–8.3 ppm) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95%) .
- Mass Spectrometry (HRMS): Electrospray ionization (ESI) to verify molecular weight (calculated for C19H21N9O2S: 447.15 g/mol) .
Advanced Research Questions
Q. What strategies are effective for identifying biological targets of this compound in enzyme inhibition studies?
- Answer:
- Kinetic Assays: Measure inhibition constants (Ki) against kinases (e.g., PI3K, EGFR) using fluorescence-based ADP-Glo™ assays .
- Thermal Shift Assay (TSA): Monitor protein melting temperature shifts to identify binding interactions .
- Computational Docking: Molecular docking (AutoDock Vina) with homology models of target enzymes (e.g., sulfonamide-binding pockets in carbonic anhydrases) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Answer:
- Substituent Variation: Synthesize analogs with:
- Modified sulfonyl groups (e.g., 4-chlorophenylsulfonyl) to enhance lipophilicity .
- Alternative heterocycles (e.g., morpholine instead of piperazine) to alter steric effects .
- In Vitro Screening: Test analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays; correlate IC50 values with logP (HPLC-derived) to assess permeability .
Q. How should researchers address contradictions in biological activity data across different experimental models?
- Answer:
- Dose-Response Validation: Replicate assays in orthogonal models (e.g., 2D vs. 3D cell cultures) to rule out false positives .
- Metabolic Stability Testing: Use liver microsomes to evaluate cytochrome P450-mediated degradation, which may explain discrepancies in in vivo vs. in vitro efficacy .
- Data Integration: Apply machine learning (e.g., random forest models) to harmonize datasets from enzyme assays, cytotoxicity screens, and ADME profiles .
Q. What methodologies are recommended for investigating this compound’s pharmacokinetic challenges (e.g., solubility, bioavailability)?
- Answer:
- Solubility Enhancement: Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes) to improve aqueous solubility .
- Permeability Assays: Caco-2 cell monolayer studies to predict intestinal absorption .
- Plasma Protein Binding: Equilibrium dialysis to measure unbound fraction (%fu) and correlate with in vivo efficacy .
Methodological Tables
Table 1: Key Synthetic Intermediates and Reaction Conditions
Table 2: Comparative Bioactivity Data
| Assay Type | Model System | IC50 (µM) | Key Observation | Reference |
|---|---|---|---|---|
| Kinase Inhibition | PI3Kγ | 0.12 | Competitive inhibition at ATP site | |
| Cytotoxicity | HeLa cells | 2.4 | Caspase-3 activation confirmed | |
| Solubility | PBS (pH 7.4) | 12 µg/mL | Improved via PEG-400 formulation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
